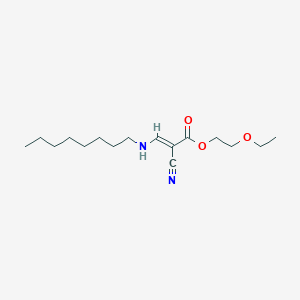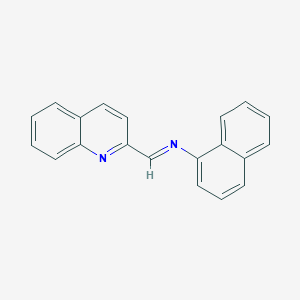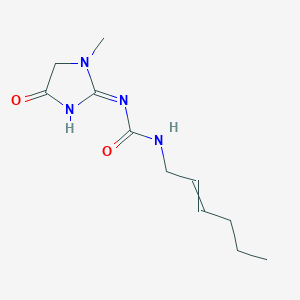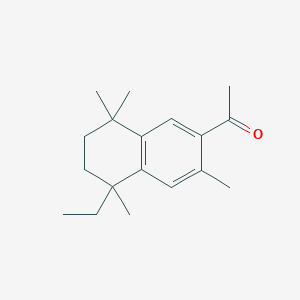
2-Chloro-1-methyl-5-nitro-1H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-methyl-5-nitro-1H-pyrrole is a heterocyclic organic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom This specific compound is characterized by the presence of a chlorine atom at the second position, a methyl group at the first position, and a nitro group at the fifth position on the pyrrole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-methyl-5-nitro-1H-pyrrole can be achieved through several methods. One common approach involves the nitration of 2-chloro-1-methylpyrrole using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to prevent over-nitration and to ensure the selective formation of the desired product.
Another method involves the chlorination of 1-methyl-5-nitropyrrole using a chlorinating agent like thionyl chloride or phosphorus pentachloride. This reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the reaction mixture is often heated to facilitate the chlorination process.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration or chlorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The choice of reagents and reaction conditions is optimized to minimize by-products and to enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-Chloro-1-methyl-5-nitro-1H-pyrrole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nitration: Nitric acid, sulfuric acid, controlled temperature.
Chlorination: Thionyl chloride, phosphorus pentachloride, inert solvents, heating.
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Substitution: Various substituted pyrrole derivatives.
Reduction: 2-Chloro-1-methyl-5-aminopyrrole.
Oxidation: 2-Chloro-1-carboxyl-5-nitropyrrole.
科学的研究の応用
2-Chloro-1-methyl-5-nitro-1H-pyrrole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the study of reaction mechanisms and synthetic methodologies.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2-Chloro-1-methyl-5-nitro-1H-pyrrole depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, potentially leading to cytotoxic effects.
類似化合物との比較
Similar Compounds
1-Methyl-5-nitro-1H-pyrrole: Lacks the chlorine substituent, which may affect its reactivity and biological activity.
2-Chloro-1H-pyrrole: Lacks the nitro and methyl groups, resulting in different chemical properties and applications.
1-Methyl-1H-pyrrole: Lacks both the chlorine and nitro groups, making it less reactive in certain chemical reactions.
Uniqueness
2-Chloro-1-methyl-5-nitro-1H-pyrrole is unique due to the combination of its substituents, which confer distinct chemical reactivity and potential applications. The presence of both electron-withdrawing (nitro) and electron-donating (methyl) groups, along with the chlorine atom, allows for a diverse range of chemical transformations and biological activities.
特性
CAS番号 |
91606-35-8 |
|---|---|
分子式 |
C5H5ClN2O2 |
分子量 |
160.56 g/mol |
IUPAC名 |
2-chloro-1-methyl-5-nitropyrrole |
InChI |
InChI=1S/C5H5ClN2O2/c1-7-4(6)2-3-5(7)8(9)10/h2-3H,1H3 |
InChIキー |
WCGCXYQRZYUNDA-UHFFFAOYSA-N |
正規SMILES |
CN1C(=CC=C1Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(Z)-Phenyl(phenylimino)methyl]phosphorimidic trichloride](/img/structure/B14370214.png)










![2-[6-(Carboxymethylcarbamoyloxy)hexa-2,4-diynoxycarbonylamino]acetic acid](/img/structure/B14370303.png)

![2-[(E)-2-(2-chloro-5-nitrophenyl)ethenyl]-3-methylpyridine](/img/structure/B14370319.png)
